molecular formula C9H11NO3 B1619129 2-Isopropyl-6-nitrophenol CAS No. 7545-71-3

2-Isopropyl-6-nitrophenol

Cat. No. B1619129
CAS RN: 7545-71-3
M. Wt: 181.19 g/mol
InChI Key: RRFSVDKJKYCCEK-UHFFFAOYSA-N
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Description

2-Isopropyl-6-nitrophenol is an organic compound with the molecular formula C9H11NO3 . It is a derivative of nitrophenol, which are compounds of the formula HOC6H5−x(NO2)x . Nitrophenols are more acidic than phenol itself .


Synthesis Analysis

The synthesis of 2-Isopropyl-6-nitrophenol involves several steps. The phenolic hydroxyl of 2-bromo-6-nitrophenol, which is commercially available, is protected as a methyl ether by reacting it with methyl iodide . The protected intermediate can then undergo the cross-coupling reaction under Suzuki conditions with boronic acid .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-nitrophenol consists of a benzene ring with a nitro group (-NO2) and an isopropyl group (-(CH3)2CH) attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds, such as 2-Isopropyl-6-nitrophenol, are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : 2-Isopropyl-6-nitrophenol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method : The specific methods of application in proteomics research are not detailed in the sources I found .
    • Results : The outcomes of using 2-Isopropyl-6-nitrophenol in proteomics research are not specified in the sources I found .
  • Biosensors and Bioassays Based on Lipases

    • Field : Bioanalytical Chemistry
    • Application : 2-Isopropyl-6-nitrophenol is used in the construction of biosensors and bioassays based on lipases . Lipases are enzymes responsible for the conversion of triglycerides and other esterified substrates .
    • Method : The lipase converts diazinon to diethyl phosphorothioic acid and 2-isopropyl-4-methyl-6-hydroxypyrimidine, which causes a change in the impedance of the medium .
    • Results : The biosensor exerted a limit of detection of 10 nmol/L when fungal lipase was used and 100 nmol/L when the lipase from porcine pancreas was chosen .

Safety And Hazards

While specific safety data for 2-Isopropyl-6-nitrophenol was not found, nitro compounds are generally considered hazardous. They can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-nitro-6-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFSVDKJKYCCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336074
Record name 2-isopropyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-nitrophenol

CAS RN

7545-71-3
Record name 2-isopropyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 200 ml of water, 200 ml of ether and 20.0 g of 2-isopropylphenol was added dropwise 22.0 ml of 61% nitric acid, and then the mixture was reacted with stirring at room temperature for 2 days. The reaction mixture was extracted with 200 ml of ethyl acetate and dried with anhydrous sodium sulfate. After, the drying agent was filtered off and the solvent was distilled away under reduced pressure. The residue was purified by subjecting to silica-gel column-chromatography [eluent: chloroform-n-hexane (1:1)] to give 7.69 g of 6-isopropyl-2-nitrophenol.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Kolobielski - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
2‐Isopropyl‐8‐quinolinol was prepared by alkylation of 8‐methoxyquinoline followed by demethylation. The 7‐isopropyl‐8‐quinolinol was prepared in three steps from o‐…
AP Ground - 1966 - Citeseer
… According to Fileti (7) nitration under different conditions gives a mixture of two nitro isomers, a liquid presumably impure 2-isopropyl-6-nitrophenol, having an imperfect elemental …
Number of citations: 2 citeseerx.ist.psu.edu
M Kolobielski… - 1966 - apps.dtic.mil
… According to Fileti (7) nitration under different conditions gives a mixture of two nitro isomers, a liquid presumably impure 2-isopropyl-6-nitrophenol, having an imperfect elemental …
Number of citations: 2 apps.dtic.mil
A Waye - 2015 - ruor.uottawa.ca
Common observations of reduced gonad size and spawning inhibition in wild and laboratory raised fish exposed to pulp mill effluents indicate that reproductive neuroendocrine …
Number of citations: 5 ruor.uottawa.ca
RA Nyquist - Spectrochimica Acta, 1963 - Elsevier
The OH out-of-plane deformation fundamental (γ OH ) occurs in the frequency region 300–860 cm −1 in various ortho substituted phenols studied. The absorption band produced is …
KY Park, HJ Song, JN Heo - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
… The residue was purified by silica gel chromatography to afford 4-bromo-2-isopropyl-6-nitrophenol 12 as a clear yellow oil; yield: 6.08 g (84%). H NMR (300 MHz, CDCl 3 ): δ=10.97 (s, …
S Yoshida, T Watanabe, Y Sato - Bioorganic & medicinal chemistry, 2007 - Elsevier
Substituted benzoxazole derivatives which possess a nitrogen-containing heterocycle at C2 are selective partial agonists of the 5-HT 3 receptor. Alteration of substituents on the …
山根亀二, 佐藤浩一, 伴野賢 - 日本写真学会誌, 1970 - jstage.jst.go.jp
… -, 2-mercapto- and 2-methylmercapto-7-isopropylbenzoxazole were prepared from 2propyl-6-aminophenol which had been obtained by catalytic reduction of 2-isopropyl-6-nitrophenol. …
Number of citations: 6 www.jstage.jst.go.jp

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